

1,10-Phenanthroline-2-carbonitrile physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 1,10-Phenanthroline-2-carbonitrile

Cat. No.: B170472

[Get Quote](#)

An In-depth Technical Guide to 1,10-Phenanthroline-2-carbonitrile

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the physical and chemical properties of **1,10-Phenanthroline-2-carbonitrile**, a key heterocyclic organic compound. It serves as a valuable building block in coordination chemistry and the synthesis of complex molecular architectures. [1][2] Its utility stems from the versatile 1,10-phenanthroline scaffold, known for its robust and rigid structure, combined with the reactive potential of the nitrile group at the 2-position.[1][2]

Core Physical and Chemical Properties

1,10-Phenanthroline-2-carbonitrile is a solid compound at room temperature. Its properties are summarized below, providing essential data for experimental design and application.

Identifiers and General Properties

Property	Value	Source
IUPAC Name	1,10-phenanthroline-2-carbonitrile	[1] [3]
CAS Number	1082-19-5	[3] [4]
Molecular Formula	C ₁₃ H ₇ N ₃	[3] [4]
Molecular Weight	205.22 g/mol	[1] [3]
Physical Form	Solid	
Purity	Typically ≥95-98%	[1] [4]
InChI Key	LSMQCFPLQFCYAW-UHFFFAOYSA-N	[1] [3]

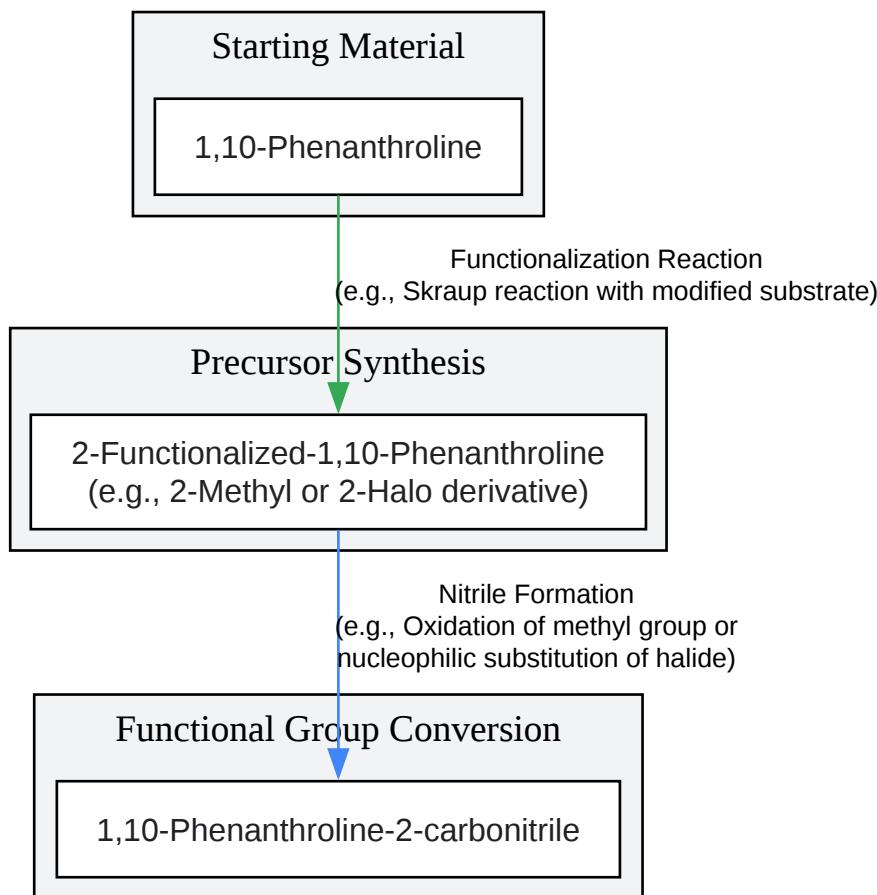
Quantitative Physical Data

Property	Value	Notes
Melting Point	Not specified in search results	Data for the parent compound, 1,10-phenanthroline, is 117-118.56 °C. [5] [6] The nitrile derivative is expected to have a different melting point.
Boiling Point	Not specified in search results	The parent compound boils at >300 °C. [7]
Solubility	Soluble in organic solvents	The parent compound, 1,10-phenanthroline, is soluble in acetone and ethanol and moderately soluble in water. [5] [6] Specific quantitative data for the nitrile derivative is not readily available.
Storage Temperature	2-8°C, under inert atmosphere	

Spectral Information

While specific spectra for **1,10-Phenanthroline-2-carbonitrile** are not provided in the search results, data for the parent 1,10-phenanthroline scaffold is well-documented and provides a basis for expected spectral features. The addition of the carbonitrile group will introduce characteristic signals.

Spectral Data Type	Expected Features for 1,10-Phenanthroline-2-carbonitrile
¹ H NMR	Aromatic protons would appear in the downfield region (approx. 7.5-9.5 ppm), with splitting patterns influenced by the nitrile substitution.[8]
¹³ C NMR	Signals for the aromatic carbons of the phenanthroline core, plus a characteristic signal for the nitrile carbon (C≡N).[9]
IR Spectroscopy	A sharp, medium-intensity peak characteristic of the C≡N stretch (typically ~2220-2260 cm ⁻¹). Aromatic C-H and C=C/C=N stretching bands will also be present.[10]
UV-Vis Spectroscopy	The parent phenanthroline shows an absorbance peak around 232 nm.[11] The conjugated system of the nitrile derivative is expected to show strong π–π* transitions in the UV region.


Experimental Protocols & Synthesis

Direct C-H activation and cyanation of the stable 1,10-phenanthroline ring at the 2-position is challenging.[1] Therefore, synthetic strategies typically rely on the conversion of a pre-existing functional group at the 2-position into a nitrile.

Precursor-Based Synthesis Strategy

The most common and effective method for synthesizing **1,10-Phenanthroline-2-carbonitrile** involves using a pre-functionalized phenanthroline derivative.[1] A typical precursor is 2-methyl-

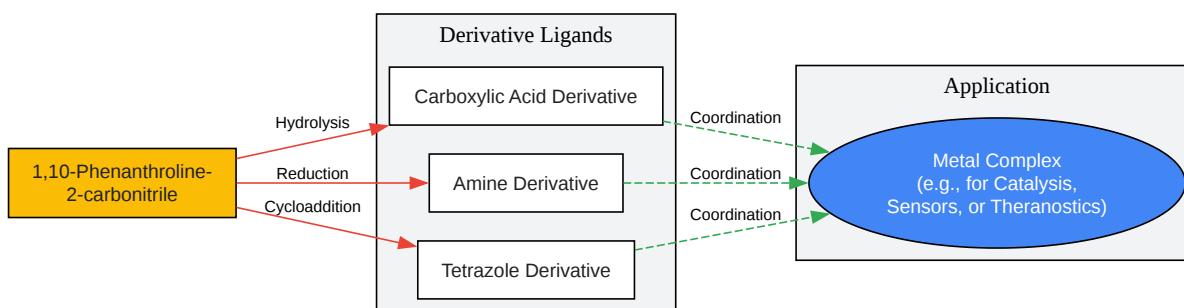
1,10-phenanthroline or a halogenated derivative like 2-chloro-1,10-phenanthroline.

[Click to download full resolution via product page](#)

Caption: General workflow for precursor-based synthesis.

Methodology: Hypothetical Protocol for Conversion of 2-Chloro-1,10-phenanthroline

- Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 2-chloro-1,10-phenanthroline (1 equivalent) in a suitable aprotic polar solvent such as DMF or DMSO.
- Reagent Addition: Add a cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN) (1.5-2 equivalents). For improved reactivity and safety, a phase-transfer catalyst (e.g., 18-crown-6) may be added.


- Reaction Conditions: Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C) and stir under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
- Workup: After the reaction is complete (typically several hours), cool the mixture to room temperature and pour it into ice-water. This will precipitate the crude product.
- Purification: Collect the solid product by vacuum filtration and wash with cold water. Further purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure **1,10-Phenanthroline-2-carbonitrile**.

Chemical Reactivity and Applications

The chemical utility of **1,10-Phenanthroline-2-carbonitrile** is centered on its dual functionality: the bidentate chelating nature of the phenanthroline core and the reactivity of the nitrile group.

Role as a Ligand Precursor

The compound is a crucial intermediate for creating more elaborate and functionalized ligands. [1] The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring, allowing for the construction of diverse molecular structures for applications in materials science and drug development.[12]

[Click to download full resolution via product page](#)

Caption: Role as a precursor for diverse functional ligands.

The strategic placement of the nitrile at the 2-position minimizes steric hindrance compared to other positions, which is advantageous for designing specific metal complexes.[\[1\]](#) The parent 1,10-phenanthroline framework is renowned for forming stable complexes with a wide variety of metal ions, and its derivatives are used in applications ranging from catalysis to luminescent sensors and theranostics.[\[2\]](#)[\[12\]](#)

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **1,10-Phenanthroline-2-carbonitrile** presents the following hazards:

Hazard Code	Description	Signal Word
H302	Harmful if swallowed	Danger
H318	Causes serious eye damage	Danger

Precautionary Statements:

- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P301+P317: IF SWALLOWED: Get medical help.[\[3\]](#)
- P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[\[3\]](#)

Handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry place under an inert atmosphere.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,10-Phenanthroline-2-carbonitrile | 1082-19-5 | Benchchem [benchchem.com]
- 2. Fifty Shades of Phenanthroline: Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,10-Phenanthroline-2-carbonitrile | C13H7N3 | CID 680341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,10-Phenanthroline-2-carbonitrile 97% | CAS: 1082-19-5 | AChemBlock [achemblock.com]
- 5. 1,10-Phenanthroline - Wikipedia [en.wikipedia.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. 1,10-Phenanthroline | C12H8N2 | CID 1318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. spectrabase.com [spectrabase.com]
- 10. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 11. Absorption [1,10-phenanthroline] | AAT Bioquest [aatbio.com]
- 12. 1,10-phenanthroline: Chemical properties, applications, and future prospects_Chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [1,10-Phenanthroline-2-carbonitrile physical and chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b170472#1-10-phenanthroline-2-carbonitrile-physical-and-chemical-properties\]](https://www.benchchem.com/product/b170472#1-10-phenanthroline-2-carbonitrile-physical-and-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com